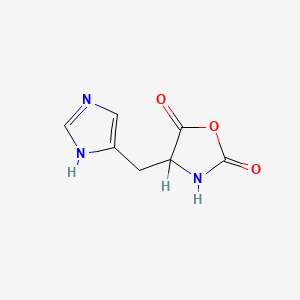

4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione

Beschreibung

4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione is a heterocyclic compound featuring an oxazolidine-2,5-dione core substituted with a methylimidazole moiety.

Eigenschaften

CAS-Nummer |

23640-03-1 |

|---|---|

Molekularformel |

C7H7N3O3 |

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

4-(1H-imidazol-5-ylmethyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C7H7N3O3/c11-6-5(10-7(12)13-6)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,12) |

InChI-Schlüssel |

RSKUUOKOVOJYNG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(NC=N1)CC2C(=O)OC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a suitable oxazolidine precursor under controlled conditions. The reaction conditions often include the use of a base to facilitate the cyclization process and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can lead to the formation of imidazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or oxazolidine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxazolidine ring may also contribute to the compound’s overall bioactivity by stabilizing the molecule or facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Characteristics

The table below compares key molecular features of 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione with its parent compound and analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | CAS Number | Price (1g) |

|---|---|---|---|---|---|

| Oxazolidine-2,5-dione (Parent) | C₃H₃NO₃ | 101.06 | None | 2185-00-4 | N/A |

| 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione | C₈H₉N₃O₃ | ~195.18* | 1H-Imidazol-4-ylmethyl | Not Available | N/A |

| (S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione | C₆H₈N₂O₄ | ~172.14* | 2-Aminocarbonylethyl (S-config) | Not Available | $2000 |

*Calculated based on substituent addition to the parent structure.

Key Observations :

- The imidazole-substituted derivative has a significantly higher molecular weight (~195 vs. 101 g/mol) compared to the parent compound, which may influence solubility and pharmacokinetics.

- The (S)-4-(2-Aminocarbonylethyl) analog () is structurally distinct but shares the oxazolidine-dione core, highlighting the scaffold’s versatility for functionalization .

Research Findings and Limitations

- Gaps in Data : Direct studies on 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione are scarce, necessitating extrapolation from analogs.

- Economic Context: High prices of rare analogs (e.g., $2000/g for RC428) suggest niche research applications, possibly in early-stage drug development .

Biologische Aktivität

4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione, also known by its CAS number 23640-03-1, is a compound of significant interest in medicinal chemistry and pharmacology. This oxazolidine derivative possesses unique structural features that contribute to its biological activity, particularly in the context of antimicrobial and antiviral research. This article reviews the biological activities associated with this compound, supported by various studies and findings.

Molecular Formula and Weight:

- Molecular Formula: CHNO

- Molecular Weight: 181.149 g/mol

Structural Characteristics:

The compound features an imidazole ring and an oxazolidine moiety, which are pivotal for its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 23640-03-1 |

| Purity | 95% |

| Melting Point | Not specified |

Antimicrobial Properties

Research has indicated that derivatives of oxazolidine compounds exhibit significant antimicrobial activity. A study focused on the synthesis of imidazol-5-one derivatives demonstrated their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). The synthesized compounds showed effective inhibition of RT activity, suggesting that similar derivatives like 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione may also possess antiviral properties .

Antiviral Activity

The compound's structure allows it to interact with viral enzymes effectively. In vitro studies have shown that compounds containing imidazole rings can inhibit various viral activities, including those associated with HIV and other retroviruses. The binding affinity of such compounds can be enhanced through molecular docking studies, which provide insights into their mechanism of action against viral targets .

Case Studies

- Inhibition of HIV-1 Reverse Transcriptase:

- Antibacterial Activity:

The biological activity of 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione can be attributed to its ability to bind to specific enzymes or receptors involved in microbial replication or viral entry into host cells. The imidazole group is known for its role in facilitating interactions with metal ions and biological macromolecules, enhancing the compound's efficacy.

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.